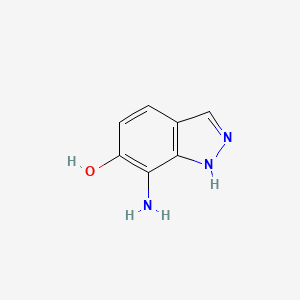

7-Amino-1H-indazol-6-OL

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H7N3O |

|---|---|

分子量 |

149.15 g/mol |

IUPAC 名称 |

7-amino-1H-indazol-6-ol |

InChI |

InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,8H2,(H,9,10) |

InChI 键 |

ZEROYKCSTCHRAU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C2=C1C=NN2)N)O |

产品来源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Amino 1h Indazol 6 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. nih.gov For indazole derivatives, NMR is essential for assigning the correct isomeric structure, as substitution can occur at either the N-1 or N-2 position of the indazole ring. nih.govnih.gov

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In the case of substituted indazoles, the chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern. For instance, in 1-aryl-5-nitro-1H-indazoles, the proton at position 4 (H-4) typically appears as a doublet with a small coupling constant, while the protons at positions 6 and 7 (H-6 and H-7) show larger coupling constants. mdpi.com The presence of an amino group, such as in 6-aminoindazole, introduces characteristic signals for the NH₂ protons. nih.gov For example, the ¹H NMR spectrum of 4-cyano-5-hydroxy-N-substituted-1-phenylbenzo[e]indazole-3-carbothioamides shows broad signals for the Ph-NH and OH protons. arkat-usa.org

Interactive Table: ¹H NMR Data for Selected Indazole Derivatives.

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| 5-Nitro-1H-indazole | DMSO-d₆ | NH | 13.7 | br s | - | mdpi.com |

| H-3 | 8.41 | s | - | mdpi.com | ||

| H-4 | 8.84 | s | - | mdpi.com | ||

| H-6 | 8.19 | d | 9.0 | mdpi.com | ||

| H-7 | 7.74 | d | 9.0 | mdpi.com | ||

| 1-(4-Bromophenyl)-5-nitro-1H-indazole | DMSO-d₆ | H-3 | 8.71 | s | - | mdpi.com |

| H-4 | 8.95 | s | - | mdpi.com | ||

| H-6 | 8.32 | d | 9.3 | mdpi.com | ||

| H-7 | 8.01 | d | 9.2 | mdpi.com | ||

| Phenyl H | 7.79-7.84 | m | - | mdpi.com | ||

| 1-(2-hydrazinoethyl)-6-nitro-1H-indazole | CDCl₃ | CH₂-N | 3.30-3.34 | m | - | scielo.br |

| CH₂-NH₂ | 4.18 | t | 7.45 | scielo.br | ||

| NH₂ | 5.92 | s | - | scielo.br |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of the carbon atoms in the indazole ring are sensitive to the nature and position of substituents. cdnsciencepub.comcdnsciencepub.com For example, in 5-nitro-1H-indazole, the carbon atoms of the benzene (B151609) ring appear in the range of 111-143 ppm, while the C-3 carbon resonates at a distinct chemical shift. mdpi.com The presence of a carbonyl group or a thioxo group in substituted indazoles can be identified by their characteristic signals at lower fields (e.g., δ = 173-182 ppm). arkat-usa.org The differentiation between N-1 and N-2 isomers is also possible using ¹³C NMR, as the chemical shifts of the ring carbons, particularly C-3 and C-7a, are different for the two isomers. nih.gov

Interactive Table: ¹³C NMR Data for Selected Indazole Derivatives.

| Compound | Solvent | Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 5-Nitro-1H-indazole | DMSO-d₆ | C-3 | 137.2 | mdpi.com |

| C-3a | 122.5 | mdpi.com | ||

| C-4 | 121.3 | mdpi.com | ||

| C-5 | 119.3 | mdpi.com | ||

| C-6 | 142.0 | mdpi.com | ||

| C-7 | 111.5 | mdpi.com | ||

| C-7a | 142.3 | mdpi.com | ||

| 1-(4-Bromophenyl)-5-nitro-1H-indazole | DMSO-d₆ | C-3 | 138.4 | mdpi.com |

| C-3a | 125.0 | mdpi.com | ||

| C-4 | 122.8 | mdpi.com | ||

| C-5 | 119.9 | mdpi.com | ||

| C-6 | 120.7 | mdpi.com | ||

| C-7 | 111.9 | mdpi.com | ||

| C-7a | 142.9 | mdpi.com | ||

| 1-(2-hydrazinoethyl)-6-nitro-1H-indazole | CDCl₃ | C-3 | 136.7 | scielo.br |

| C-3a | 125.8 | scielo.br | ||

| C-4 | 117.6 | scielo.br | ||

| C-5 | 121.4 | scielo.br | ||

| C-6 | 134.5 | scielo.br | ||

| C-7 | 119.3 | scielo.br | ||

| C-7a | 139.2 | scielo.br | ||

| C-8 (CH₂) | 46.7 | scielo.br |

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms and differentiating between isomers. bohrium.com NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the regiochemistry of N-alkylation in indazoles by identifying through-space interactions between the protons of the alkyl group and the protons of the indazole ring. nih.govdergipark.org.tr For instance, in N-alkylated indazoles, a NOE correlation between the methylene (B1212753) protons of the alkyl chain and the H-7 proton confirms the N-1 substitution, while a correlation with the H-3 proton would indicate N-2 substitution. bohrium.com HMBC experiments are used to confirm the assignments of carbon signals and to establish long-range correlations, which is vital for elucidating the structures of complex indazole derivatives. nuph.edu.uaresearchgate.net

Multinuclear NMR, including ¹⁵N NMR, provides direct information about the nitrogen atoms in the indazole ring. openaire.eu The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and tautomeric form. researchgate.net For N-substituted indazoles, ¹⁵N NMR can unambiguously distinguish between N-1 and N-2 isomers. nih.gov ¹H-¹⁵N HMBC experiments are particularly powerful for assigning the nitrogen signals and determining the site of substitution. nih.govbohrium.com This technique has been successfully applied to differentiate regioisomeric N-alkylation products of various substituted indazoles. nih.gov

In the solid state, indazole and its derivatives can exist in different tautomeric forms. Solid-state NMR (ssNMR) and Nuclear Quadrupole Resonance (NQR) spectroscopy are powerful techniques for studying these tautomeric equilibria. mdpi.comacs.org NQR spectroscopy, in particular, is sensitive to the local electronic environment of quadrupolar nuclei like ¹⁴N. researchgate.net Studies have shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. mdpi.com The combination of ssNMR and NQR, supported by quantum-chemical calculations, provides detailed insights into the tautomeric preferences of indazoles in the solid state. researchgate.netresearchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Investigations (e.g., 15N NMR)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For indazole derivatives, MS provides the molecular ion peak (M+), confirming the molecular formula. mdpi.comscielo.br High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. derpharmachemica.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. nih.govnumberanalytics.com The fragmentation pattern is characteristic of the compound's structure and can help to identify the positions of substituents. For example, in the mass spectra of phthalazine (B143731) derivatives of indazoles, characteristic losses of specific groups can be observed, aiding in structure elucidation. arkat-usa.org The fragmentation of protonated molecules in the gas phase, induced by collision-induced dissociation (CID), reveals information about the molecule's stability and the preferred sites of bond cleavage. nih.govd-nb.info

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, typically to several decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass, a critical step in the identification of newly synthesized compounds or known substances. measurlabs.com Unlike nominal mass spectrometry, which measures the integer mass of a molecule, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 7-Amino-1H-indazol-6-OL, the molecular formula is C₇H₇N₃O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000), hydrogen (¹H = 1.0078), nitrogen (¹⁴N = 14.0031), and oxygen (¹⁶O = 15.9949), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis is expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value, thereby confirming the elemental formula. Modern HRMS instruments, often coupled with liquid chromatography (LC), can detect molecular ions and their fragments with high resolving power, which aids in structural confirmation. d-nb.info The acquisition of full-scan data enables the post-run interrogation of data, which can be invaluable for troubleshooting and deeper analysis. resolian.com In studies of various indazole derivatives, HRMS has been routinely used to confirm the successful synthesis and elemental composition of the target molecules. mdpi.commdpi.comnih.gov

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₇H₇N₃O⁺• | 149.0589 | Molecular ion (radical cation) |

| [M+H]⁺ | C₇H₈N₃O⁺ | 150.0667 | Protonated molecule |

| [M+Na]⁺ | C₇H₇N₃ONa⁺ | 172.0487 | Sodium adduct |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile, and non-volatile molecules, which are common characteristics of complex organic compounds. wiley-vch.denih.gov ESI-MS allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of an analyte. wiley-vch.de The process typically generates protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. upce.cz

In the analysis of this compound and its analogues, ESI-MS serves as a rapid and reliable tool for confirming the molecular weight of the compound. nih.gov When a solution of the compound is infused into the ESI source, it is expected to produce a prominent peak corresponding to the protonated molecule at an m/z value of approximately 150.07 in positive ion mode. This technique is frequently reported in the synthesis of indazole derivatives to provide initial confirmation that the target compound has been formed. mdpi.comresearchgate.netmdpi.com The observation of the correct molecular ion peak provides strong evidence for the compound's identity before more detailed structural analysis is performed. researchgate.net

| Ion Mode | Expected Ion | Expected m/z | Common Adducts |

|---|---|---|---|

| Positive | [M+H]⁺ | 150.1 | [M+Na]⁺ (m/z 172.1), [M+K]⁺ (m/z 188.1) |

| Negative | [M-H]⁻ | 148.1 | [M+Cl]⁻ (m/z 184.1) |

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides unambiguous information on molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding and π-stacking. rigaku.commdpi.com For indazole derivatives, X-ray analysis is particularly important for confirming the specific tautomeric form (1H- or 2H-indazole) present in the solid state and for understanding the supramolecular architecture. researchgate.netaustinpublishinggroup.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related indazole structures provides insight into the data that would be obtained. csic.es X-ray diffraction studies on indazole analogues reveal that they often crystallize in specific space groups, with the molecules linked by a network of hydrogen bonds. mdpi.comresearchgate.net For this compound, hydrogen bonds involving the amino (-NH₂), hydroxyl (-OH), and indazole N-H groups would be expected to play a dominant role in the crystal packing. The data obtained from such an analysis would provide definitive proof of the connectivity and stereochemistry of the molecule. rsc.org

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Provides the size and angles of the repeating lattice unit. |

| N-N Bond Length | ~1.37 Å | Confirms the pyrazole (B372694) ring structure. |

| C-N (amino) Bond Length | ~1.39 Å | Characterizes the bond between the aromatic ring and the amino group. |

| Hydrogen Bonding | N-H···N, O-H···N | Identifies key intermolecular interactions governing crystal packing. |

Note: Values are illustrative based on known indazole structures and are not specific to this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. spectroscopyonline.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. spectroscopyonline.com An IR spectrum provides a unique "fingerprint" of a molecule, with characteristic absorption bands indicating the presence of specific functional groups.

For this compound, the IR spectrum is expected to show distinct peaks corresponding to its key functional groups. The N-H bonds of the indazole ring and the primary amine will exhibit stretching vibrations, typically in the 3100-3500 cm⁻¹ region. mdpi.com The hydroxyl (-OH) group will show a broad absorption band due to hydrogen bonding, usually above 3200 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the fused ring system are found in the 1450-1630 cm⁻¹ region. mdpi.comcore.ac.uk Analysis of these peaks allows for the confirmation of the presence of the essential functional groups required by the structure of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| N-H (Indazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (Aromatic Rings) | Stretching | 1450 - 1630 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-N (Amine) | Stretching | 1250 - 1340 |

Computational Chemistry and Theoretical Investigations of 7 Amino 1h Indazol 6 Ol Systems

Reaction Mechanism Studies and Energetics

Quantum chemical calculations are a powerful tool for elucidating the complex mechanisms of chemical reactions involving indazole systems. They allow for the mapping of reaction pathways, characterization of transient species like intermediates and transition states, and determination of reaction energetics.

Theoretical modeling has been successfully applied to understand the reaction mechanisms of various transformations involving indazoles, such as N-alkylation, C-H functionalization, and cycloadditions. beilstein-journals.orgresearchgate.net These studies often reveal multi-step pathways involving key intermediates.

For instance, a theoretical study on the reaction of indazole with a palladium-bound isocyanide detailed a mechanism involving the nucleophilic attack of an indazole nitrogen atom on the isocyanide carbon. mdpi.com This is followed by deprotonation and subsequent proton transfer steps. mdpi.com The study found two competing reaction channels based on the two different indazole tautomers, with the final product distribution being thermodynamically controlled. mdpi.com Similarly, DFT calculations on the regioselective alkylation of a substituted indazole proposed mechanisms involving deprotonated intermediates and the influence of non-covalent interactions in directing the reaction toward either N1 or N2 products. beilstein-journals.orgnih.gov

For 7-Amino-1H-indazol-6-OL, theoretical modeling of its reactions would need to account for the electronic effects of the electron-donating amino and hydroxyl groups. These substituents would increase the nucleophilicity of the indazole ring system, potentially altering reaction rates and regioselectivity compared to the parent indazole. Modeling would help predict the most likely sites of electrophilic attack and map the corresponding reaction pathways and intermediates.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating reaction energetics and locating transition states. jmaterenvironsci.comdergipark.org.tr Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-31G** or def2-TZVP), have proven effective in studying indazole chemistry. nih.govdergipark.org.trresearchgate.net

These calculations provide critical data such as activation energies (ΔG‡) and reaction energies (ΔG). For example, in a study of Rh(II)-catalyzed C-H insertion of indole (B1671886), DFT calculations identified a low energy barrier of 6.0 kcal/mol for the initial nucleophilic attack. acs.org In another study on the regioselective alkylation of an indazole derivative, DFT calculations found a difference in the transition state energies (ΔΔG‡) of 2.6 kcal/mol, which explained the observed product selectivity. nih.gov The search for a transition state is often aided by algorithms that locate the first-order saddle point on the potential energy surface, and its identity is confirmed by frequency calculations (which should yield a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations to ensure it connects the correct reactant and product. mdpi.comacs.org

For this compound, DFT calculations could be employed to predict its reactivity in various chemical transformations. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This would provide quantitative insights into the feasibility of a proposed reaction, the heights of activation barriers, and the thermodynamic stability of the products.

Table 2: Examples of DFT-Calculated Parameters for Indazole Derivative Reactions

| Reaction System | Method/Level of Theory | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Indole C-H Insertion | DFT (B3LYP) | Activation Energy (Nucleophilic Attack) | 6.0 kcal/mol | acs.org |

| Indazole Alkylation | DFT (PBE0/def2-TZVP) | ΔΔG‡ (N1 vs. N2 TS) | 2.6 kcal/mol | nih.gov |

| Indazole + Isocyanide | DFT | ΔG of Autodissociation (Chloroform) | 49.8 kcal/mol | mdpi.com |

| Indazole + Isocyanide | DFT | Stability of Protonated Tautomers | Imino N protonated is 20.8 kcal/mol more stable | mdpi.com |

| CuH-Catalyzed Indazole Allylation | DFT | Energy Difference (Competing TS) | 5.4 kcal/mol |

Compound List

Theoretical Modeling of Chemical Reaction Pathways and Intermediates

Structure-Activity Relationship (SAR) and Ligand Interaction Modeling in silico

Computational methods are indispensable in modern drug discovery for exploring the structure-activity relationships (SAR) of novel compounds. For the this compound system, in silico modeling provides critical insights into how structural modifications influence biological activity. These computational approaches allow for the rational design of derivatives with enhanced potency and selectivity by simulating their interactions with biological targets at the molecular level.

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for investigating the electronic structure of molecules. nih.govaimspress.com It is employed to calculate various molecular properties that govern the reactivity and stability of compounds like this compound. DFT calculations provide a theoretical framework to understand the distribution of electrons within the molecule, which is fundamental to its chemical behavior. researchgate.net

Researchers use DFT to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For the indazole scaffold, DFT studies have been used to assess the stability of its different tautomeric forms (1H and 2H), which can significantly influence its biological properties and interaction with receptors. austinpublishinggroup.comacs.org Theoretical calculations using methods like B3LYP/6-311++G(d,p) can predict which tautomer is more stable in the gas phase and in solution. mdpi.comtandfonline.com

Furthermore, DFT is used to compute global and local reactivity descriptors. These descriptors, including electronegativity, chemical hardness, and Fukui functions, help predict the most likely sites for electrophilic and nucleophilic attacks on the this compound molecule, guiding synthetic modifications. researchgate.net The molecular electrostatic potential (MEP) map, another DFT-derived property, visually represents the charge distribution and is used to identify regions involved in hydrogen bonding and other non-covalent interactions. researchgate.net

| Tautomeric Energy Difference | Determines the relative stability of the 1H- and 2H-indazole tautomers. | Predicts the predominant isomeric form under physiological conditions. |

This table is illustrative, based on general findings for indazole derivatives from computational studies.

Predictive modeling uses computational algorithms to forecast the biological activities and pharmacokinetic properties of a compound before its synthesis. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are vital for screening large virtual libraries and prioritizing candidates like derivatives of this compound. scielo.org.mxelsevier.es

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. mdpi.com For the indazole class of compounds, which are known to inhibit various protein kinases, a pharmacophore model might include a hydrogen bond donor feature corresponding to the N-H of the indazole ring, an acceptor for the pyrazole (B372694) nitrogen, and a hydrophobic region for the benzene (B151609) ring. mdpi.comresearchgate.net Such models can be generated from a set of known active ligands or from the crystal structure of the target protein with a bound ligand. mdpi.com

Virtual screening is another powerful predictive technique where large databases of chemical compounds are computationally docked into a target's binding site to identify potential hits. elsevier.es This approach can be used to explore the vast chemical space around the this compound scaffold, suggesting modifications that could enhance its binding affinity for a target of interest, such as a specific kinase or receptor. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com This method is crucial for elucidating the molecular recognition process between this compound and its potential biological targets. Docking simulations provide detailed insights into the binding mode and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. scielo.org.mxnih.gov

For indazole derivatives, docking studies have been instrumental in explaining their SAR against various targets. For instance, in studies of indazole-based inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), docking revealed key hydrogen bonds between the indazole scaffold and amino acid residues in the active site. rsc.org Similarly, docking of indazole compounds into the ATP-binding pocket of protein kinases has helped rationalize their inhibitory activity by showing how they mimic the binding of the native ATP molecule. researchgate.netresearchgate.net For this compound, docking could predict its binding orientation in a target protein, highlighting the roles of the 7-amino and 6-hydroxyl groups in forming specific hydrogen bonds with the receptor, which could be critical for its biological activity. The binding energy, calculated by a scoring function, provides an estimate of the binding affinity, allowing for the ranking of different derivatives. asianresassoc.org

Table 2: Representative Docking Study Results for Indazole Derivatives

| Indazole Derivative | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Indoleamine 2,3-dioxygenase 1 (IDO1) | Hydrogen bonds and π-π interactions with active site residues. | rsc.org |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with residues such as Gly526. | researchgate.net |

| ARN23765 (Indazole derivative) | CFTR Binding Site | Interactions within a lipophilic cavity. | nih.gov |

This table presents examples from the literature on various indazole derivatives to illustrate the application of molecular docking.

Predictive Modeling of Biological Profiles

Advanced Computational Methodologies and Software Application

Beyond DFT and standard docking, a suite of advanced computational methodologies is employed to gain a more dynamic and accurate understanding of ligand-receptor systems. Molecular Dynamics (MD) simulations, for example, are used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation can assess the stability of a docked pose of this compound within a binding site over a period of nanoseconds, providing insights into conformational changes and the stability of key interactions that cannot be captured by static docking. researchgate.netnih.gov

Combining molecular mechanics with generalized Born and surface area continuum solvation (MM/GBSA) is a popular method to recalculate binding free energies from MD simulation trajectories. This approach often provides a more accurate estimation of binding affinity than the scoring functions used in initial docking protocols. researchgate.net

A variety of specialized software packages are used to perform these computational investigations.

Table 3: Common Software for Computational Chemistry and Drug Design

| Software | Application |

|---|---|

| Gaussian, ORCA, NWChem | DFT calculations, electronic structure analysis, reactivity prediction. |

| AutoDock, Glide, GOLD | Molecular docking and virtual screening. |

| AMBER, GROMACS, NAMD | Molecular Dynamics (MD) simulations. |

| Discovery Studio, Maestro, MOE | Integrated platforms for pharmacophore modeling, docking, and molecular visualization. |

These advanced computational tools are integral to the modern drug design pipeline, enabling a detailed, atom-level investigation of the structural and electronic properties of molecules like this compound and their interactions with complex biological systems. nih.govnih.gov

Academic Research Applications and Advanced Functionalization of the 7 Amino 1h Indazol 6 Ol Scaffold

Indazole Scaffold as a Privileged Structure in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged structure" in medicinal chemistry. samipubco.compnrjournal.comresearchgate.net This designation is attributed to its remarkable structural versatility, favorable pharmacokinetic properties, and its capacity to interact with a multitude of biological targets. samipubco.com Privileged structures serve as valuable frameworks in drug discovery, and the indazole core is a prime example, capable of mimicking naturally occurring biomolecules to bind to a diverse array of proteins. samipubco.com Its broad biological activity has been leveraged in the development of therapeutic agents for various diseases, including cancer and inflammatory conditions. samipubco.comnih.gov The two adjacent nitrogen atoms within the scaffold are particularly significant, as they can form strong hydrogen bonds within the hydrophobic pockets of various receptors, a key feature in inhibitor design. researchgate.net This adaptability has established the indazole moiety as a cornerstone in the design of compounds targeting kinases, G-protein-coupled receptors (GPCRs), and other enzymes. samipubco.com

The indazole scaffold has become increasingly prominent in the design of tyrosine kinase inhibitors (TKIs). researchgate.netresearchgate.net Protein kinases are crucial enzymes that catalyze the phosphorylation of specific residues in proteins, and their dysregulation is frequently associated with diseases like cancer. google.com The indazole core is a key component in several FDA-approved TKI drugs used in cancer therapy. pnrjournal.com For instance, Axitinib and Pazopanib, which are used to treat renal cell carcinoma, feature the indazole structure as their core. pnrjournal.com The design of these inhibitors leverages the ability of the indazole ring's nitrogen atoms to act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of the kinase. researchgate.net The versatility of the indazole system allows for extensive functionalization, enabling the development of highly potent and selective kinase inhibitors. researchgate.netgoogle.com

| Indazole-Based Drug | Target Kinase(s) | Therapeutic Application |

|---|---|---|

| Axitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma pnrjournal.com |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma pnrjournal.commdpi.com |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors pnrjournal.com |

| Linifanib (ABT-869) | VEGFR, FGFR | Investigational for various cancers mdpi.comnih.gov |

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers. rcsb.orgoncotarget.com Consequently, FGFRs are significant targets for cancer therapy. rsc.orgnih.gov The indazole scaffold has been successfully employed to create potent and selective FGFR inhibitors. nih.govrsc.org Researchers have designed novel derivatives, such as those with a 1H-indazol-3-amine scaffold, by employing strategies like scaffold hopping from existing inhibitors like AZD4547 and NVP-BGJ398. rsc.org These efforts have led to the identification of highly potent compounds. For example, a derivative featuring a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold (compound 7n) showed significant FGFR1 inhibition. rsc.org Further optimization yielded compound 7r, which demonstrated even greater potency against both the enzyme and cancer cells. rsc.org The crystal structure of compound 7n bound to FGFR1 has provided a structural basis for the rational design of new, more effective inhibitors. rsc.org

| Compound | Scaffold Type | FGFR1 Enzymatic IC50 | Cellular IC50 (SUMO-1) | Reference |

|---|---|---|---|---|

| 7n | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15.0 nM | 642.1 nM | rsc.org |

| 7r | Indazole derivative | 2.9 nM | 40.5 nM | rsc.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune system suppression, making it an attractive target for cancer immunotherapy. unil.chresearchgate.netrsc.org IDO1 catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. researchgate.net The indazole ring, being a bioisostere of the indole (B1671886) structure found in tryptophan, has been identified as a novel and potent pharmacophore for IDO1 inhibitors. rsc.orgnih.gov Research has shown that the 1H-indazole scaffold is essential for inhibitory activity, with substituents at the 4- and 6-positions significantly influencing potency. nih.gov Docking studies suggest that these indazole derivatives interact effectively with the ferrous heme ion and key hydrophobic pockets within the enzyme's active site. nih.gov Several series of indazole derivatives have been synthesized and evaluated, leading to compounds with promising activity. rsc.orgnih.gov For instance, compound 2g from one study showed an IC50 value of 5.3 μM, while another study identified N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) as a potent anti-proliferative agent that also suppresses IDO1 protein expression. rsc.orgnih.gov

| Compound | Scaffold Type | IDO1 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2g | 1H-indazole derivative | 5.3 μM | nih.gov |

| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Potent anti-proliferative activity (IC50 = 0.4 μM in HCT116 cells) and IDO1 protein suppression | rsc.org |

Phosphoinositide-Dependent Kinase-1 (PDK1) is a master regulator kinase in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. tocris.comgoogle.com Since this pathway is one of the most frequently deregulated in human cancers, PDK1 has emerged as a significant therapeutic target. rcsb.org Structure-based design strategies have led to the development of highly potent and selective PDK1 inhibitors based on the 3-amino-1H-indazole scaffold. tocris.comrcsb.org X-ray crystallography has revealed how these indazole derivatives bind to the PDK1 kinase domain. rcsb.org Compounds incorporating the 6-(3-amino-1H-indazol-6-yl)pyrimidine core have shown particular promise. tocris.comrcsb.org For example, GSK2334470 is a potent and highly specific PDK1 inhibitor with an IC50 of approximately 10 nM that suppresses the phosphorylation of downstream PDK1 substrates. tocris.com

| Compound Name/ID | Chemical Structure Feature | PDK1 Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| GSK2334470 | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | ~10 nM | tocris.com |

| PDB Ligand 3Q3 | 4-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-phenyl-2-morpholinecarboxamide | 20 nM | utoronto.ca |

| PDB Ligand 3Q4 | (2R,5S)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-6-methyl-N-phenyl-3-piperidinecarboxamide | 3.16 nM | utoronto.ca |

The indazole scaffold has been utilized in the development of agonists for serotonin (B10506) 5-HT2 receptors. nih.govacs.org These receptors are a target for various therapeutic applications, including the treatment of glaucoma. nih.gov Initial research into tryptamine-based agonists was hampered by poor solution stability and undesirable central nervous system (CNS) activity. nih.govacs.org This led to the synthesis of a series of 1-(2-aminopropyl)-1H-indazole analogues to find more suitable clinical candidates. nih.gov From this series, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (also known as AL-34662) was identified as a potent and selective 5-HT2 receptor agonist. nih.govacs.org This compound demonstrates high selectivity for the 5-HT2 receptors over other serotonin receptor subtypes and has significantly better solution stability than earlier compounds like α-methyl-5-hydroxytryptamine. nih.gov The research into AL-34662 underscores the utility of the indazol-6-ol core in designing potent and selective receptor agonists. nih.govsciforschenonline.org

| Compound | Target Receptor | Activity (EC50) | Max Efficacy (Emax) | Reference |

|---|---|---|---|---|

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (AL-34662) | 5-HT2 Receptors | 42.7 nM | 89% | nih.govacs.org |

Building on their activity as 5-HT2 receptor agonists, indazole derivatives have been identified as a promising new class of agents for treating ocular hypertension and glaucoma. nih.govacs.org The primary goal is to lower intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. The compound 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (AL-34662) was specifically designed as a peripherally selective drug to avoid the hallucinogenic effects associated with centrally acting 5-HT2A agonists. wikipedia.org This design allows it to leverage the beneficial IOP-lowering effect of 5-HT2A receptor activation without the psychoactive side effects that would make it unsuitable for clinical use in ophthalmology. wikipedia.org In studies with conscious ocular hypertensive monkeys, AL-34662 demonstrated a potent ability to lower IOP, with the effect appearing to be locally mediated within the eye rather than through a central mechanism. nih.govacs.org

| Compound | Animal Model | Effect on Intraocular Pressure (IOP) | Reference |

|---|---|---|---|

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (AL-34662) | Conscious Ocular Hypertensive Monkeys | Potent reduction (-13 mmHg, 33%) | nih.govacs.org |

Research into Serotonin 5-HT2 Receptor Agonist Activity

Rational Design and Synthesis of Novel 7-Amino-1H-indazol-6-OL Derivatives

The development of novel derivatives from the this compound core is driven by the need for molecules with optimized properties for specific applications. Rational design strategies are crucial in guiding the synthesis of these new chemical entities.

Strategies for Molecular Diversification and Optimization

Molecular diversification of the this compound scaffold involves the strategic modification of its core structure to generate a library of analogues. These modifications are typically aimed at exploring the structure-activity relationship (SAR) to enhance desired properties. Key strategies include:

Substitution at the Amino and Hydroxyl Groups: The primary amino group at the 7-position and the hydroxyl group at the 6-position are prime targets for derivatization. Acylation, alkylation, and arylation of the amino group can introduce a variety of substituents, influencing the molecule's steric and electronic properties. For instance, the synthesis of 6-substituted aminoindazoles has been explored to develop new anticancer agents. rsc.org

Modification of the Indazole Core: Direct functionalization of the indazole ring system itself is another powerful strategy. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of aryl or heteroaryl groups at specific positions of the indazole ring, which can significantly impact biological activity. nih.gov For example, regioselective C7-bromination followed by Suzuki-Miyaura coupling has been used to create a series of new C7-arylated 4-substituted 1H-indazoles. nih.gov

N-Alkylation of the Pyrazole Ring: The nitrogen atoms of the pyrazole moiety within the indazole scaffold can be alkylated to produce N1 and N2 isomers. rsc.org This modification can alter the molecule's solubility, metabolic stability, and interaction with biological targets. The synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol identified a potent 5-HT2 receptor agonist, demonstrating the impact of N-alkylation. nih.govacs.org

The optimization process is often guided by computational modeling and in vitro screening to identify the most promising candidates for further development.

Application of Scaffold Hopping and Molecular Hybridization

To explore novel chemical space and develop compounds with unique properties, researchers employ advanced design strategies like scaffold hopping and molecular hybridization.

Scaffold Hopping: This strategy involves replacing the central indazole core with a different, but functionally similar, heterocyclic system (a bioisostere). The goal is to retain the key binding interactions of the original molecule while potentially improving properties like selectivity, solubility, or patentability. For example, azaindoles (pyrrolo-pyridines) are often used as bioisosteric replacements for indazoles to enhance water solubility. researchgate.net Researchers have designed novel 1H-indazol-3-amine scaffold derivatives using scaffold hopping to develop potent inhibitors of the fibroblast growth factor receptor (FGFR). mdpi.comrsc.org

Molecular Hybridization: This approach combines the this compound scaffold or its derivatives with other pharmacologically active fragments to create a single hybrid molecule. This can lead to compounds with dual or synergistic activities. For instance, a series of new compounds were designed by combining an indazole scaffold with fluorine substituents, resulting in potent enzyme and antiproliferative activities. mdpi.com The concept of molecular hybridization has been used to design a library of imidazole–pyrimidine–sulfonamide hybrids. nih.gov

Table 1: Examples of Molecular Diversification Strategies for the Indazole Scaffold

| Strategy | Position(s) Modified | Reaction Type | Example Application | Reference |

|---|---|---|---|---|

| N-Alkylation | N1 of Pyrazole | Alkylation | Synthesis of 5-HT2 receptor agonists | nih.gov |

| C-Arylation | C7 of Benzene Ring | Suzuki-Miyaura Coupling | Creation of potentially bioactive compounds | nih.gov |

| Amino Group Derivatization | C7-NH2 | Acylation/Alkylation | Development of anticancer agents | rsc.org |

| Scaffold Hopping | Indazole Core | Bioisosteric Replacement | Discovery of novel FGFR inhibitors | rsc.org |

Indazole Scaffold Exploration in Materials Science Research

While the primary focus of indazole derivatives has been in medicinal chemistry, their unique photophysical properties also make them attractive candidates for materials science applications. The extended π-conjugated system of the indazole ring is a key feature that can be exploited.

Research has shown that functionalized indazoles can be used in the development of organic light-emitting diodes (OLEDs). researchgate.net The emission properties of these materials can be tuned by modifying the substituents on the indazole scaffold. The development of d10-based coordination polymers with indazole-carboxylate ligands has demonstrated the potential for creating materials with interesting photoluminescent properties. mdpi.com These compounds often exhibit ligand-centered π–π* electronic transitions, which are responsible for their emissive behavior. mdpi.com The investigation of such materials could lead to applications in sensors, lighting devices, and anti-counterfeiting technologies. mdpi.com

Investigation of Indazole Derivatives as Ligands in Coordination Chemistry

The nitrogen atoms of the pyrazole ring and other functional groups on the indazole scaffold make these molecules excellent ligands for coordinating with metal ions. orientjchem.org The resulting metal complexes often exhibit unique structural, magnetic, and electronic properties.

Coordination Modes: Indazole derivatives can coordinate to metal centers in various ways. For example, 1H-indazole-4-carboxylic acid has been used to synthesize 2D coordination polymers with transition metals like cobalt, nickel, copper, zinc, and cadmium. rsc.org In these structures, the indazole ligand can coordinate through the imine nitrogen atoms and the carboxylate groups. rsc.org

Properties of Metal Complexes: The nature of the metal ion and the specific indazole ligand influences the properties of the resulting complex. For example, a copper-based coordination polymer with 1H-indazole-4-carboxylic acid exhibited an unusual spin-canted effect, while a cobalt-based material behaved as a field-induced single molecule magnet. rsc.org Furthermore, complexes of indazole derivatives with d10 metals like zinc and cadmium are of interest for their potential in photochemical and electroluminescence applications. mdpi.com

Ligand Design: The synthesis of new phosphine (B1218219) ligands containing an indazole group allows for the fine-tuning of the electronic properties of metal catalysts, such as gold(I) complexes used in organic synthesis. acs.org By modifying the indazole backbone, the donicity of the phosphine ligand can be modulated, impacting the catalytic activity. acs.org

Table 2: Research Findings on Indazole Derivatives in Coordination Chemistry

| Indazole Ligand | Metal Ion(s) | Resulting Structure | Observed Property/Application | Reference |

|---|---|---|---|---|

| 1H-Indazole-4-carboxylic acid | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 2D Coordination Polymers | Interesting magnetic and luminescent properties | rsc.org |

| 1H-Indazole-6-carboxylic acid | Zn(II), Cd(II) | Double Chain (Zn) / 3D (Cd) Polymers | Photoluminescent emission driven by ligand-centered transitions | mdpi.com |

| Indazole Phosphine | Au(I) | Gold(I) Complex | Catalysis of propargyl amide and enyne cyclization | acs.org |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Amino-1H-indazol-6-OL, and how is purity validated?

- Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems is a robust approach, as demonstrated in analogous indole-triazole syntheses . Post-reaction, liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (70:30 EtOAc:hexanes) are effective for purification. Purity is confirmed via TLC (Rf comparison) and spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., aromatic protons at δ 6.5–8.6 ppm, methoxy groups at δ 3.7–3.8 ppm) .

- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass accuracy .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?

- Answer :

- NMR : Use DMSO-d6 to resolve exchangeable protons (e.g., -NH, -OH). Aromatic splitting patterns (e.g., doublets, dd) help assign substituent positions .

- HRMS : Confirm molecular formula via exact mass analysis. For example, a derivative with m/z 335.1512 [M+H]+ corresponds to C18H19N4O2 .

- TLC : Monitor reaction progress and purity with Rf values (e.g., 0.49 in 70:30 EtOAc:hexanes) .

Advanced Research Questions

Q. How can low synthetic yields (<40%) in this compound derivatives be systematically addressed?

- Answer :

- Catalyst Optimization : Vary CuI loading (0.1–1.0 equiv) to balance reactivity vs. side reactions .

- Solvent Screening : Test alternatives to PEG-400:DMF (e.g., THF:H2O for solubility or microwave-assisted conditions for faster kinetics).

- Workflow Adjustments : Use flash chromatography for rapid purification or recrystallization (e.g., hot EtOAc) to improve yield .

Q. How should researchers resolve contradictions in NMR data for tautomeric forms of this compound?

- Answer :

- Variable Temperature NMR : Probe tautomerism (e.g., indazole NH vs. OH) by acquiring spectra at 25°C and 60°C .

- DFT Calculations : Compare experimental chemical shifts with computed values for possible tautomers using software like Gaussian or ORCA.

- Deuterium Exchange : Monitor NH/OH proton disappearance in D2O to identify labile protons .

Q. What strategies are effective for X-ray crystallographic analysis of this compound?

- Answer :

- Data Collection : Use high-resolution synchrotron radiation to resolve disorder or hydrogen-bonding networks.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for flexible groups (e.g., methoxy) .

- Twinning Analysis : If twinning is detected (common in polar space groups), use TWINLAW in SHELXTL to model it .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Answer :

- Substituent Variation : Synthesize analogs with modifications at the indazole 3- and 6-positions (e.g., halides, methoxy) to assess electronic effects .

- Assay Design : Test derivatives in target-specific assays (e.g., antioxidant activity via DPPH radical scavenging).

- Purity Control : Use LCMS (e.g., >98% purity, Rt=1.05 min) to exclude confounding factors .

Data Contradiction Analysis

Q. How should conflicting biological activity data across studies be critically evaluated?

- Answer :

- Reproducibility Checks : Confirm synthesis protocols (e.g., catalyst purity, solvent ratios) to rule out batch variability .

- Assay Conditions : Compare buffer pH, cell lines, or endpoint measurements (e.g., IC50 vs. EC50).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or trends in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。